molecular formula C18H19IN2O2 B3873412 N'-(4-tert-butylbenzylidene)-2-hydroxy-5-iodobenzohydrazide

N'-(4-tert-butylbenzylidene)-2-hydroxy-5-iodobenzohydrazide

Cat. No.: B3873412
M. Wt: 422.3 g/mol
InChI Key: JSQHKBDZAZUTRP-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(4-tert-butylbenzylidene)-2-hydroxy-5-iodobenzohydrazide” is a hydrazide derivative. Hydrazides are known to play a vital role in making biologically active compounds in various fields of chemistry . They determine antioxidant, antidepressant, antimalarial, anti-inflammatory, antiglycating, and antimicrobial activity .


Synthesis Analysis

While specific synthesis information for this compound is not available, hydrazide derivatives are typically synthesized by the condensation of aromatic aldehydes and commercially available carboxylic acids .

Future Directions

The study and development of hydrazide derivatives is an active area of research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and exploring their potential applications in medicine and other fields.

Properties

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-hydroxy-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O2/c1-18(2,3)13-6-4-12(5-7-13)11-20-21-17(23)15-10-14(19)8-9-16(15)22/h4-11,22H,1-3H3,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQHKBDZAZUTRP-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-tert-butylbenzylidene)-2-hydroxy-5-iodobenzohydrazide
Reactant of Route 2
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N'-(4-tert-butylbenzylidene)-2-hydroxy-5-iodobenzohydrazide
Reactant of Route 3
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N'-(4-tert-butylbenzylidene)-2-hydroxy-5-iodobenzohydrazide

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